
(+)-二叔丁基-L-酒石酸
描述
(+)-Di-tert-butyl L-tartrate is an organic compound derived from tartaric acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
科学研究应用
(+)-Di-tert-butyl L-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and as a resolving agent in the separation of racemic mixtures.
准备方法
Synthetic Routes and Reaction Conditions
(+)-Di-tert-butyl L-tartrate can be synthesized through the esterification of L-tartaric acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of (+)-Di-tert-butyl L-tartrate follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
(+)-Di-tert-butyl L-tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-tert-butyl oxalate.
Reduction: It can be reduced to form di-tert-butyl tartrate alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Di-tert-butyl oxalate.
Reduction: Di-tert-butyl tartrate alcohol.
Substitution: Various substituted di-tert-butyl tartrate derivatives.
作用机制
The mechanism of action of (+)-Di-tert-butyl L-tartrate involves its ability to induce chirality in chemical reactions. It acts as a chiral auxiliary, forming diastereomeric complexes with substrates, which can then be separated based on their different physical properties. This allows for the selective synthesis of one enantiomer over the other.
相似化合物的比较
Similar Compounds
- (+)-Diethyl L-tartrate
- (+)-Dimethyl L-tartrate
- (+)-Diisopropyl L-tartrate
Comparison
(+)-Di-tert-butyl L-tartrate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence the selectivity of reactions. This makes it particularly useful in asymmetric synthesis compared to its smaller counterparts like diethyl or dimethyl tartrate, which may not provide the same level of selectivity.
属性
IUPAC Name |
ditert-butyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWOKJQQGHCDBL-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433161 | |
| Record name | (+)-Di-tert-butyl L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117384-45-9 | |
| Record name | (+)-Di-tert-butyl L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the inclusion complexes of (+)-Di-tert-butyl L-tartrate and α-cyclodextrin?
A1: (+)-Di-tert-butyl L-tartrate is a chiral molecule often used as a building block in organic synthesis. α-Cyclodextrin, a cyclic oligosaccharide, can encapsulate guest molecules within its hydrophobic cavity, forming inclusion complexes. Studying these complexes provides insights into molecular recognition processes and can lead to novel applications in drug delivery, separation sciences, and catalysis. The formation of 1:1 and 1:2 inclusion complexes between (+)-Di-tert-butyl L-tartrate and α-cyclodextrin, as investigated in the paper [], demonstrates the potential for modifying the physicochemical properties of the guest molecule through encapsulation. This modification can influence solubility, stability, and bioavailability, which are crucial factors for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


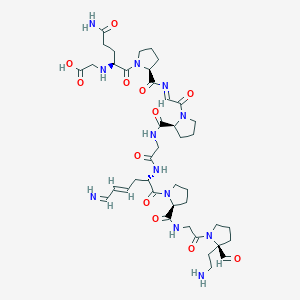
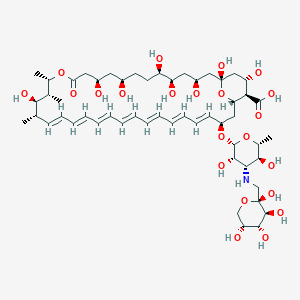
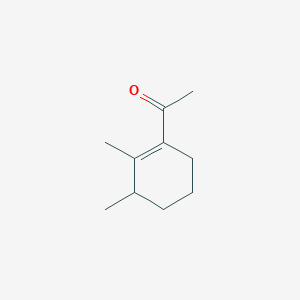
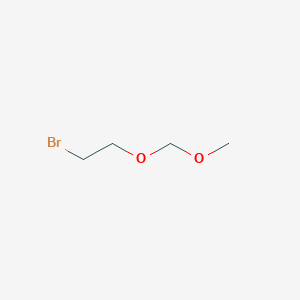
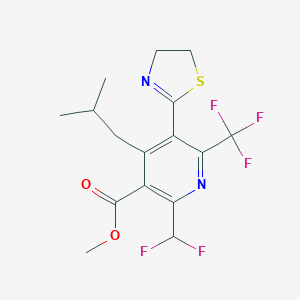
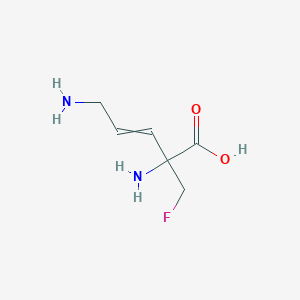

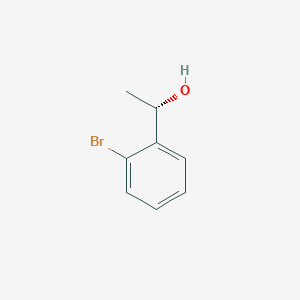
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)
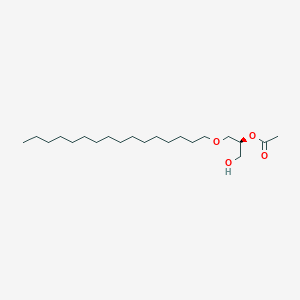
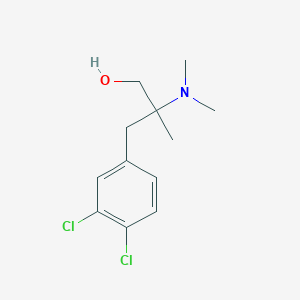
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
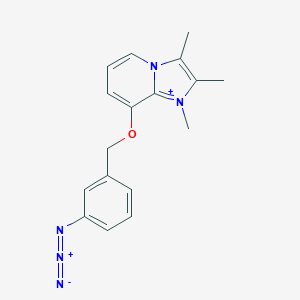
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
